4-(tert-Butyl)benzyl 3-pyrrolidinylmethyl ether hydrochloride
Overview
Description
4-(tert-Butyl)benzyl 3-pyrrolidinylmethyl ether hydrochloride is a synthetic organic compound with the molecular formula C({16})H({26})ClNO. This compound is characterized by the presence of a tert-butyl group attached to a benzyl moiety, which is further linked to a pyrrolidinylmethyl ether. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)benzyl 3-pyrrolidinylmethyl ether hydrochloride typically involves multiple steps:
Formation of 4-(tert-Butyl)benzyl Alcohol: This can be achieved by the alkylation of benzyl alcohol with tert-butyl chloride in the presence of a strong base like sodium hydride.
Etherification: The 4-(tert-Butyl)benzyl alcohol is then reacted with 3-pyrrolidinylmethanol in the presence of an acid catalyst such as sulfuric acid to form the ether linkage.
Hydrochloride Salt Formation: The final step involves the treatment of the ether compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)benzyl 3-pyrrolidinylmethyl ether hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidinyl moieties using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
4-(tert-Butyl)benzyl 3-pyrrolidinylmethyl ether hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)benzyl 3-pyrrolidinylmethyl ether hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The pyrrolidinylmethyl ether moiety may interact with hydrophobic pockets in proteins, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyl)benzyl Alcohol: Shares the tert-butylbenzyl structure but lacks the pyrrolidinylmethyl ether group.
3-Pyrrolidinylmethanol: Contains the pyrrolidinylmethyl group but lacks the tert-butylbenzyl moiety.
Benzyl Ethers: Various benzyl ethers with different substituents can be compared based on their reactivity and applications.
Uniqueness
4-(tert-Butyl)benzyl 3-pyrrolidinylmethyl ether hydrochloride is unique due to the combination of its tert-butylbenzyl and pyrrolidinylmethyl ether groups, which confer specific chemical properties and biological activities. This uniqueness makes it valuable in targeted research applications where these structural features are advantageous.
Properties
IUPAC Name |
3-[(4-tert-butylphenyl)methoxymethyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-16(2,3)15-6-4-13(5-7-15)11-18-12-14-8-9-17-10-14;/h4-7,14,17H,8-12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHBYUVZWLWESA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COCC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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